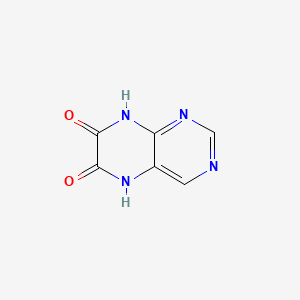

5,8-Dihydropteridine-6,7-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydropteridine-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-5-6(12)10-4-3(9-5)1-7-2-8-4/h1-2H,(H,9,11)(H,7,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSVDKLARSSFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032066 | |

| Record name | 5,8-Dihydro-6,7-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-46-4 | |

| Record name | 5,8-Dihydro-6,7-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Pteridines Relevant to 5,8 Dihydropteridine 6,7 Dione

General Pteridine (B1203161) Biosynthesis from Precursors

The universal precursor for the de novo biosynthesis of all pteridines is the purine (B94841) nucleotide, guanosine-5'-triphosphate (GTP). nih.govroyalsocietypublishing.org This complex process begins with the enzymatic transformation of GTP, initiating a cascade of reactions that form the core pteridine structure. The carbon backbone of GTP is rearranged through ring opening, re-closure, and the elimination of formate (B1220265) to create the foundational pteridine ring system. researchgate.net This initial series of reactions establishes a central pathway from which various branches diverge to produce the vast array of pteridine derivatives found in nature, including vital cofactors and pigments. nih.govmdpi.com In some organisms, salvage pathways also exist that can utilize pterin (B48896) precursors from external sources. nih.gov

Enzymatic Steps in Pteridine Metabolism

The metabolic journey from GTP to various pteridine end-products is governed by a series of specific enzymes that catalyze each transformation. These enzymatic steps are crucial for the synthesis of biologically active pterins, such as tetrahydrobiopterin (B1682763) (BH4), which is an essential cofactor for aromatic amino acid hydroxylases. royalsocietypublishing.orgresearchgate.net The pathway is not linear but branches out, with key intermediates serving as substrates for multiple enzymes, leading to a diverse range of pteridine compounds. nih.govmdpi.com

Pteridine oxidases are enzymes that catalyze the oxidation of pteridine compounds. For instance, the enzyme pteridine oxidase (EC 1.17.3.1) facilitates the conversion of 2-amino-4-hydroxypteridine to 2-amino-4,7-dihydroxypteridine, utilizing molecular oxygen as an acceptor. wikipedia.org Hydroxylation is a common modification in pteridine metabolism, often catalyzed by oxidoreductases. Xanthine (B1682287) oxidase, for example, is known to hydroxylate the pteridine ring at the C-6 position. nih.gov These hydroxylation steps are critical for producing specific pteridine derivatives, such as isoxanthopterin (B600526) and leucopterin. nih.gov

Dihydropterin oxidase plays a key role in the synthesis of isoxanthopterin. nih.gov This enzyme catalyzes the oxidation of 7,8-dihydropterin (B103510) to pterin. nih.gov Following this, the conversion of pterin to isoxanthopterin involves a hydroxylation at the 7-position of the pteridine ring, a reaction carried out by xanthine dehydrogenase. nih.gov In Drosophila melanogaster, the rosy gene encodes for xanthine dehydrogenase, and the little isoxanthopterin (lix) mutant lacks detectable dihydropterin oxidase activity, highlighting the enzyme's physiological role in this pathway. nih.gov

GTP-cyclohydrolase I (GCH1, EC 3.5.4.16) catalyzes the first and rate-limiting step in pteridine biosynthesis. pnas.orgacs.org This enzyme mediates the complex conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate, a reaction involving the hydrolytic release of formate from the guanine (B1146940) ring of GTP followed by cyclization. researchgate.netnih.gov GCH1 is a highly conserved enzyme found in a wide range of organisms, from bacteria to mammals. pnas.orgnih.gov In animals and bacteria, the enzyme is typically a homodecamer, with each subunit containing a zinc ion essential for its catalytic activity. researchgate.netnih.gov The activity of GCH1 is a critical control point for the entire pteridine synthesis pathway, regulating the flux of GTP into the production of various pterins. pnas.org In Drosophila, the gene Punch (Pu) is the structural gene for this crucial enzyme. nih.govnih.gov

Interconversion and Catabolism of Pteridine Derivatives

Pteridine metabolism is a dynamic process involving the interconversion of various derivatives. For example, 7,8-dihydrobiopterin can be converted to biopterin (B10759762) by dihydropterin oxidase. mdpi.com The fully reduced tetrahydro forms of pteridines are prone to oxidation, leading to the formation of dihydro and fully oxidized species. researchgate.net Catabolic pathways break down pteridines into simpler molecules. The enzyme isoxanthopterin deaminase, for instance, can convert isoxanthopterin to isoxantholumazine (also known as violapterin), which may serve as a nitrogen storage or excretion form in insects. nih.gov Salvage pathways also contribute to the pteridine pool by recycling and interconverting pterins. For instance, exogenous sepiapterin (B94604) can be reduced to 7,8-dihydrobiopterin and then to 5,6,7,8-tetrahydrobiopterin. nih.gov

Comparative Biochemical Pathways Across Organisms

While the initial step of pteridine biosynthesis from GTP is universally conserved, the subsequent pathways diverge significantly across different organisms, leading to a variety of end products.

Insects: Model organisms like Drosophila melanogaster and the silkworm Bombyx mori have been instrumental in elucidating pteridine pathways. nih.govnih.gov In insects, pteridines serve as pigments responsible for eye and body coloration (e.g., drosopterins, xanthopterin, sepiapterin) and as essential cofactors like tetrahydrobiopterin. nih.govpnas.org The pathways are characterized by distinct branches leading to these different classes of compounds. nih.gov

Mammals: In mammals, the primary role of the pteridine pathway is the synthesis of tetrahydrobiopterin (BH4). royalsocietypublishing.org BH4 is an indispensable cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters (dopamine, serotonin) and for nitric oxide synthases. royalsocietypublishing.orgresearchgate.net

Plants: Plants also synthesize pteridines, primarily for the production of folate (vitamin B9), which is essential for one-carbon metabolism. pnas.org The plant folate synthesis pathway is believed to be similar to that in bacteria. pnas.org Plant GTP-cyclohydrolase I exhibits a unique bimodular structure, differing from its counterparts in microorganisms and mammals. pnas.org

Microorganisms: Bacteria utilize the pteridine pathway for the de novo synthesis of folate. researchgate.netwikipedia.org In some pathogenic protozoa, like Leishmania and trypanosomes, the pteridine pathways show unique features. These parasites are often auxotrophic for pterins and have evolved specific transporters and enzymes, such as pteridine reductase (PTR1), making these pathways attractive targets for drug development. nih.govnih.govplos.org

The table below summarizes the key enzymes involved in the discussed pteridine metabolic pathways.

| Enzyme | EC Number | Function | Organism(s) of Note |

|---|---|---|---|

| GTP-Cyclohydrolase I (GCH1) | 3.5.4.16 | Catalyzes the first and rate-limiting step: GTP to 7,8-dihydroneopterin triphosphate. pnas.orgnih.gov | Universal (Bacteria, Plants, Mammals, Insects). pnas.orgnih.gov |

| Pteridine Oxidase | 1.17.3.1 | Oxidizes 2-amino-4-hydroxypteridine to 2-amino-4,7-dihydroxypteridine. wikipedia.org | Plants. wikipedia.org |

| Dihydropterin Oxidase | - | Oxidizes 7,8-dihydropterin to pterin. nih.gov | Drosophila melanogaster. nih.gov |

| Xanthine Dehydrogenase | 1.17.1.4 | Hydroxylates pterin at the 7-position to form isoxanthopterin. nih.gov | Drosophila melanogaster. nih.gov |

| Pyruvoyl-tetrahydropterin synthase | 4.2.3.12 | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-5,6,7,8-tetrahydropterin. mdpi.com | Insects, Mammals. mdpi.com |

| Sepiapterin Reductase | 1.1.1.153 | Reduces sepiapterin to 7,8-dihydrobiopterin in the BH4 salvage pathway. mdpi.comnih.gov | Insects, Mammals. mdpi.comnih.gov |

Enzymatic Interactions and Mechanistic Studies of 5,8 Dihydropteridine 6,7 Dione

Substrate and Product Roles in Pteridine-Dependent Enzyme Reactions

Dihydropteridine derivatives are key intermediates in the biosynthesis and regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. researchgate.net The enzymatic reduction of dihydropteridines is a critical step in maintaining the cellular pool of BH4.

One of the primary enzymes involved in this process is dihydropteridine reductase (DHPR) . DHPR catalyzes the NADH-dependent reduction of quinonoid 7,8-dihydropterin (B103510) to 5,6,7,8-tetrahydropterin. mdpi.com This reaction is vital for regenerating BH4 after it has been oxidized during the catalytic cycle of hydroxylase enzymes. herts.ac.uk While direct evidence for 5,8-dihydropteridine-6,7-dione as a natural substrate for DHPR is not extensively documented, the general class of 6,7-dihydropteridines are recognized as substrates for this enzyme. mdpi.comnih.gov

Another important enzyme in pteridine (B1203161) metabolism is pteridine reductase 1 (PTR1) , found in trypanosomatid parasites. PTR1 exhibits a broad substrate specificity and can reduce various pterins and folates. nih.govnih.gov This enzyme can catalyze the reduction of both oxidized and dihydro forms of pterins. nih.gov The ability of PTR1 to reduce a wide range of pteridine substrates highlights the diverse roles these compounds play in different organisms. nih.gov

The following table summarizes the roles of dihydropteridine derivatives in key enzymatic reactions:

| Enzyme | Substrate(s) | Product(s) | Biological Role |

| Dihydropteridine Reductase (DHPR) | q-7,8-Dihydropterin, NADH | 5,6,7,8-Tetrahydropterin, NAD+ | Regeneration of the tetrahydrobiopterin cofactor. mdpi.com |

| Pteridine Reductase 1 (PTR1) | Biopterin (B10759762), Dihydrobiopterin, Folate, Dihydrofolate, NADPH | Dihydrobiopterin, Tetrahydrobiopterin, Dihydrofolate, Tetrahydrofolate, NADP+ | Pterin (B48896) and folate metabolism in trypanosomatids. nih.govnih.gov |

| Aromatic Amino Acid Hydroxylases | Amino Acid, O2, Tetrahydrobiopterin | Hydroxylated Amino Acid, H2O, q-7,8-Dihydropterin | Synthesis of neurotransmitters and hormones. mdpi.com |

Modulation of Enzymatic Activities

Pteridine derivatives can act not only as substrates but also as modulators of enzymatic activity, exhibiting both inhibitory and, in some cases, activating effects. The structural similarity of various pteridine analogs to the natural substrates or products allows them to interact with the active sites of enzymes and influence their catalytic function.

For instance, certain pteridine derivatives have been shown to inhibit DHPR. While specific inhibitory data for this compound is limited, studies on related compounds provide insight into potential modulatory roles. For example, quinonoid 6,6,8-trimethyl-7,8-dihydro(6H)pterin has been reported to be a weak inhibitor of DHPR. researchgate.net

In the context of trypanosomatid parasites, the inhibition of PTR1 is a significant area of research for the development of new therapeutic agents. Dihydrobiopterin and dihydrofolate, the products of PTR1-catalyzed reduction, can cause substrate inhibition at certain concentrations. nih.gov

The table below provides examples of enzymatic modulation by pteridine derivatives.

| Enzyme | Modulator | Type of Modulation |

| Dihydropteridine Reductase (DHPR) | Quinonoid 6,6,8-trimethyl-7,8-dihydro(6H)pterin | Weak Inhibition researchgate.net |

| Pteridine Reductase 1 (PTR1) | Dihydrobiopterin, Dihydrofolate | Substrate Inhibition nih.gov |

Redox Reactions and Biological Implications

The redox chemistry of pteridines is central to their biological function. The ability of the pteridine ring system to exist in different oxidation states (fully oxidized, dihydro, and tetrahydro) allows these molecules to participate in a variety of electron transfer reactions. nih.gov

The enzymatic conversion of dihydropteridines to tetrahydropteridines is a key redox reaction that underpins the function of several important enzyme systems. nih.gov The regeneration of BH4 by DHPR is a classic example of a biologically crucial redox reaction involving a pteridine.

In the context of nitric oxide synthase (NOS), the pterin cofactor (BH4) plays a direct role in the redox chemistry of nitric oxide (NO) synthesis. BH4 donates an electron during the conversion of L-arginine to L-citrulline and NO. researchgate.net The resulting oxidized pterin must then be regenerated. The redox cycling of pteridines is therefore essential for maintaining the catalytic activity of NOS and other pterin-dependent enzymes. nih.gov

The metabolism of quinone-containing compounds often involves redox cycling, a process where the quinone is enzymatically reduced to a semiquinone or hydroquinone, which can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS). nih.gov This process is fundamental to the action of certain anticancer drugs. nih.gov While this compound contains a dione (B5365651) structure, its specific involvement in such redox cycling pathways requires further investigation.

Interaction with Specific Enzyme Systems

Dihydropteridine derivatives are integral to the function of several key enzyme systems, including those responsible for the synthesis of neurotransmitters and nitric oxide.

Dihydropteridine Reductase (DHPR): As previously discussed, DHPR is a crucial enzyme for the regeneration of BH4 from its oxidized form. The mechanism of DHPR involves the transfer of a hydride from NADH to the quinonoid dihydropterin substrate. mdpi.comijrpr.com Kinetic studies of DHPR have been performed to understand its mechanism and inhibition. researchgate.netnih.gov

Nitric Oxide Synthases (NOS): All three isoforms of NOS (nNOS, eNOS, and iNOS) require BH4 as a cofactor for their catalytic activity. researchgate.net BH4 plays a critical role in the electron transfer process within the enzyme, facilitating the conversion of L-arginine to NO. The binding of the pterin cofactor to NOS is essential for maintaining the enzyme's structure and function. mdpi.com

Aromatic Amino Acid Hydroxylases: This family of enzymes, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), also depends on BH4 as a cofactor. mdpi.commdpi.com These enzymes catalyze the hydroxylation of their respective amino acid substrates, a key step in the synthesis of neurotransmitters like dopamine, norepinephrine, and serotonin. mdpi.com The interaction between the pterin cofactor and the active site of these hydroxylases is highly specific and crucial for their catalytic activity. researchgate.netmdpi.com

The following table outlines the interaction of pteridine derivatives with these specific enzyme systems.

| Enzyme System | Role of Pteridine Derivative | Mechanistic Insights |

| Dihydropteridine Reductase (DHPR) | Substrate (quinonoid dihydropterin) for regeneration of BH4. | Hydride transfer from NADH to the pterin ring. mdpi.comijrpr.com |

| Nitric Oxide Synthases (NOS) | Essential cofactor (BH4) for catalytic activity. | Facilitates electron transfer for NO synthesis. mdpi.comresearchgate.net |

| Aromatic Amino Acid Hydroxylases (PAH, TH, TPH) | Essential cofactor (BH4) for hydroxylation of amino acids. | Binds to the active site to enable catalysis. mdpi.commdpi.com |

Chemical Synthesis and Derivatization Strategies for 5,8 Dihydropteridine 6,7 Dione

Conventional and Novel Synthetic Approaches to Pteridine (B1203161) Scaffolds

The construction of the pteridine core can be broadly achieved by two primary strategies: forming the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor or, alternatively, constructing the pyrimidine ring onto a pyrazine intermediate. nih.gov The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

One of the most fundamental and widely used methods for synthesizing the pteridine ring system is the Gabriel-Isay condensation, commonly known as the Isay reaction. nih.govnih.gov This reaction involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-ketoaldehyde. wikipedia.orgderpharmachemica.com The reaction proceeds through the formation of a dihydropteridine intermediate, which can then be oxidized to the aromatic pteridine.

The versatility of the Isay reaction allows for the introduction of various substituents onto the pyrazine ring (at positions 6 and 7) by selecting the appropriate dicarbonyl component. nih.govacs.org For the synthesis of the 5,8-dihydropteridine-6,7-dione scaffold, a key approach involves the reaction of 5,6-diaminouracil (B14702) derivatives with ethyl 2-chloro-2-oxoacetate. This is followed by a ring-closing reaction, typically in refluxing acetic acid, to yield the desired dione (B5365651) structure. weebly.com

Another condensation strategy, the Timmis reaction, provides a regioselective route to pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.govnih.gov This method avoids the potential formation of isomers that can occur with unsymmetrical dicarbonyls in the Isay reaction. nih.gov

Table 1: Examples of Condensation Reactions in Pteridine Synthesis

| Reaction Name | Pyrimidine Precursor | Condensing Reagent | Resulting Pteridine Feature |

|---|---|---|---|

| Isay Reaction | 4,5-Diaminopyrimidine | 1,2-Dicarbonyl compound | Substituents at C6 and C7 |

| Timmis Reaction | 5-Nitroso-6-aminopyrimidine | Active methylene compound | Regioselective substitution |

| Polonovski–Boon | 5-Nitroso-6-aminopyrimidine | Pyridine and an α-picoline derivative | Forms 7,8-dihydropteridine (B8742004) directly |

This table summarizes major condensation methodologies for the synthesis of the pteridine core.

A novel approach to pteridine synthesis, developed by E. C. Taylor, offers an alternative strategy that allows for significant variation in the pyrimidine portion of the molecule. acs.org This method involves the initial synthesis of a pteridine, often a lumazine (B192210) (2,4-dioxopteridine), using conventional methods. The pyrimidine ring of this synthesized pteridine is then subjected to cleavage, typically through aminolysis, which opens the ring to form an N-substituted 3-aminopyrazinamide derivative. acs.org

This pyrazine intermediate can then undergo reclosure with different reagents to construct a new, modified pyrimidine ring, yielding a pteridine derivative that might be difficult to access through traditional condensation routes. This technique is particularly valuable for elucidating the structure of pteridines and for creating diverse libraries of compounds. acs.org The susceptibility of the pteridine system to ring cleavage with acid can also be utilized in synthetic strategies. nih.gov

The synthesis of pteridines fundamentally relies on the fusion of a pyrimidine and a pyrazine ring. The most common pathway begins with a suitably substituted pyrimidine, specifically a 4,5-diaminopyrimidine, onto which the pyrazine ring is constructed via condensation with a dicarbonyl compound (as in the Isay reaction). nih.govderpharmachemica.com This approach offers flexibility in functionalizing the pyrimidine ring before the final cyclization step. bu.edu.eg

Conversely, it is also possible to start with a pyrazine precursor and build the pyrimidine ring onto it. nih.govrsc.org For instance, 3-aminopyrazine-2-carboxamide (B1665363) and its derivatives can be condensed with reagents that provide the necessary atoms to form the fused pyrimidine ring. This "pyrazine-to-pteridine" route is a general method that can produce pteridines that are not accessible from pyrimidine intermediates, such as those unsubstituted at the 4-position. rsc.org The choice between these two overarching strategies is dictated by the target molecule's specific substitution pattern. nih.gov

Solid-Phase Synthesis Techniques for Pteridines

Solid-phase synthesis has emerged as a powerful tool for generating libraries of heterocyclic compounds, including pteridines. nih.govrsc.org This methodology offers advantages in purification and automation. A common strategy for the solid-phase synthesis of pteridines involves attaching a pre-formed pyrimidine to a solid support, typically a polystyrene resin, via a thioether linker at the 2- or 4-position. nih.govrsc.orgresearchgate.net

Once the pyrimidine is anchored to the resin, the synthesis proceeds with subsequent chemical transformations on the solid support. This includes the introduction of an amino group at the 5-position (often via nitration followed by reduction), which then allows for the cyclization of the pyrazine ring through condensation with a dicarbonyl compound. rsc.orgresearchgate.net The final pteridine product is then cleaved from the resin. A key advantage of using a thioether linker is the possibility of "traceless" cleavage, where the linker atom is not retained in the final molecule. researchgate.net Oxidative cleavage followed by nucleophilic substitution with amines, water, or other nucleophiles allows for the release of the product from the support while simultaneously introducing additional diversity at the cleavage site. rsc.orgresearchgate.net

Derivatization and Functionalization of the Pteridine Ring

The biological activity of pteridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Therefore, methods for the derivatization and functionalization of a pre-formed pteridine core are crucial for medicinal chemistry applications. mdpi.com The inherent insolubility of many pterin (B48896) and pteridine compounds can render synthetic derivatization challenging, necessitating the development of novel strategies to overcome this lack of reactivity. nih.govmdpi.com

A variety of strategies have been developed to introduce functional groups onto the pteridine ring. For the this compound scaffold, a common point of derivatization is the chlorine atom introduced during synthesis from ethyl 2-chloro-2-oxoacetate. This chlorine can be readily displaced by various nucleophiles. weebly.com

For example, reacting the chlorinated precursor with alcohols in the presence of a base yields alkoxy-substituted analogs. Similarly, treatment with primary or secondary amines, often in ethanol (B145695) with a base and potassium iodide as a promoter, provides access to a wide range of amino-substituted derivatives. weebly.com

Table 2: Derivatization of a this compound Precursor

| Reagent Type | Conditions | Resulting Substituent |

|---|---|---|

| Alcohols (e.g., Methanol, Ethanol) | Reflux with NaOH, KI | Alkoxy group |

| Anilines | Acetic acid with KI | Substituted amino group |

| Aliphatic/Cyclic Amines | Reflux in EtOH with K₂CO₃, KI | Substituted amino group |

This table illustrates common nucleophilic substitution reactions for functionalizing the this compound core, based on the reactivity of a chloro-intermediate. weebly.com

For other pteridine systems, more advanced methods such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) have been employed. nih.govmdpi.com These reactions typically require the initial synthesis of a halogenated or tosylated pteridine intermediate. The tosyl group at the C6 position, for instance, can serve as an effective leaving group for introducing aryl or alkynyl substituents, significantly expanding the accessible chemical space for pteridine derivatives. nih.govmdpi.com

Structure Activity Relationships and Molecular Design Principles

Identification of Key Structural Elements for Biological Activity

The biological activity of pteridine (B1203161) derivatives is governed by a combination of the core heterocyclic framework and the physicochemical properties of its substituents. The fused N-heterocycle system, comprising pyrimidine (B1678525) and pyrazine (B50134) rings, serves as the fundamental scaffold for interaction with biological targets. weebly.com

Key structural determinants for the activity of 5,8-dihydropteridine-6,7-dione analogues include:

The Pteridine Core: This fused ring system is the essential pharmacophore. Its specific arrangement of nitrogen atoms and carbonyl groups dictates the potential for forming crucial interactions, such as hydrogen bonds, with target proteins.

Substitution Points: The biological activity is highly sensitive to the functional groups attached to the pteridine ring. SAR studies have highlighted the importance of substituents at various positions, which modulate the molecule's electronic and steric profile. nih.gov

Electronic Effects: The inhibitory potency of pteridine analogues can be significantly influenced by the electronic properties of their substituents. Quantitative structure-activity relationship (QSAR) studies on related dihydropteridine reductase inhibitors have shown that electron-donating groups can enhance inhibitory activity. nih.gov

Steric Factors: The size and volume of substituents play a critical role. While some bulk can be accommodated and may even lead to improved selectivity by interacting with hydrophobic pockets in a target enzyme, excessively large groups can cause steric hindrance, thereby reducing or abolishing activity. nih.govnih.gov The relationship between activity and the van der Waals volume of substituents is often parabolic, indicating an optimal size for substituents at specific positions. nih.gov

Impact of Substituent Modifications on Pteridine Activity

Systematic modification of the substituents on the this compound core has provided significant insights into the structural requirements for biological, particularly antiproliferative, activity.

The introduction of a piperazine (B1678402) ring has been identified as a particularly effective strategy for enhancing the biological activity of the this compound scaffold. nih.gov The piperazine moiety is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to improve pharmacokinetic properties and engage in strong interactions with biological targets. nih.gov

Research has demonstrated that piperazine-substituted this compound frameworks are promising chemotypes for designing novel antitumor agents. nih.govweebly.com SAR studies have consistently highlighted the importance of this specific structural combination. nih.govnih.gov For instance, a focused library of these derivatives was evaluated for antiproliferative activity against several cancer cell lines, revealing that specific substitution patterns on the piperazine and pteridine core are essential for potency. nih.gov

One of the most potent compounds identified from these studies was compound 5n (8-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-2-(propylthio)-5,8-dihydropteridine-6,7-dione). nih.gov This compound exhibited broad-spectrum antiproliferative activity and was particularly sensitive to the MGC-803 gastric cancer cell line, with potency slightly greater than the standard chemotherapy agent 5-Fluorouracil (B62378) (5-FU). nih.govweebly.com Mechanistic studies showed that compound 5n could induce apoptosis and inhibit the colony formation and migration of MGC-803 cells. nih.govweebly.com

The table below summarizes the antiproliferative activity (IC₅₀ in µM) of the lead compound 5n against various cancer cell lines.

| Compound | MGC-803 (IC₅₀ µM) | SGC-7901 (IC₅₀ µM) | A549 (IC₅₀ µM) | PC-3 (IC₅₀ µM) |

|---|---|---|---|---|

| 5n | 8.78 | 14.21 | 15.36 | 16.82 |

| 5-FU (Control) | 10.12 | - | - | - |

Beyond the crucial piperazine moiety, the nature of other substituents on the pteridine ring significantly modulates activity.

Substituents at the 2-position: The presence of a propylthio group at the 2-position was a common feature among active compounds like 5n. nih.gov

Substituents at the 4-position: Modifications at this position revealed clear SAR trends. For example, a compound with a phenoxyl group (5c) was found to be much more potent than analogues possessing alkoxyl groups (5a and 5b). weebly.com A derivative with an aniline substituent (5d) showed activity comparable to the phenoxyl-substituted compound. weebly.com

Substituents at the 8-position: The group at the N8 position is also critical. The 4-chlorobenzyl group present in the highly active compound 5n is an essential structural element. nih.gov The introduction of a hydroxyl group to the benzyl substituent at this position was found to decrease the antiproliferative activity. weebly.com

Bulky Groups: In related pteridine systems, the introduction of bulkier, nonpolar groups such as ethyl, propargyl, or even benzyl has been shown to be accommodated within the binding pockets of target enzymes. nih.gov Such modifications can lead to favorable interactions with hydrophobic moieties and potentially improve selectivity for the target protein over off-targets like human dihydrofolate reductase (hDHFR). nih.gov

The table below illustrates the impact of different substituents on the antiproliferative activity against the MGC-803 cell line.

| Compound | Key Substituent | MGC-803 (IC₅₀ µM) |

|---|---|---|

| 5c | Phenoxyl | 12.35 |

| 5d | Aniline | 13.81 |

| 5e | Benzyl with Hydroxyl | >50 |

Design Principles for Modulating Biological Functions

Based on the structure-activity relationship studies, several key design principles can be formulated for the development of novel agents based on the this compound scaffold:

Prioritize the Piperazine Framework: The incorporation of a piperazine ring, particularly a 4-substituted piperazin-1-yl group at the 4-position of the pteridine core, is a cornerstone strategy for designing potent antiproliferative agents. nih.govnih.gov

Optimize N8-Substituents: The N8 position should be functionalized with groups that can engage in favorable interactions with the target. A substituted benzyl group, such as 4-chlorobenzyl, has proven to be highly effective. nih.gov

Balance Steric and Electronic Properties: The size and electronic nature of substituents must be carefully considered. While bulky, hydrophobic groups may enhance binding and selectivity, they must not be so large as to cause steric clashes. nih.govnih.gov The choice between electron-donating and electron-withdrawing groups should be guided by the specific electronic requirements of the target binding site. nih.gov

Consider Solubility: Pterin (B48896) derivatives can suffer from low solubility, which poses a challenge for development. mdpi.com Incorporating features that improve this property without compromising activity, such as flexible alkyl chains, can be a valuable design consideration. mdpi.com

Theoretical and Computational Investigations of 5,8 Dihydropteridine 6,7 Dione

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a 5,8-dihydropteridine-6,7-dione derivative, and a target protein at the atomic level.

While specific molecular docking studies focusing solely on the parent this compound are not extensively detailed in the available research, numerous studies have been conducted on its derivatives, providing valuable insights into the potential binding modes of this scaffold. For instance, molecular docking analyses of various pteridine (B1203161) derivatives have been performed to elucidate their binding to target proteins. These studies typically involve preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to predict the most stable binding conformation.

The analysis of these docked complexes reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For example, in studies of related heterocyclic compounds, the pyrimidine (B1678525) and pyrazine (B50134) rings of the pteridine core are often involved in crucial interactions with the amino acid residues in the active site of the target protein.

Interactions with Specific Protein Kinases

Protein kinases are a significant class of enzymes that are often targeted in drug discovery, particularly in oncology. Computational studies have explored the interactions of pteridine-based compounds with various protein kinases. Although direct molecular docking studies of this compound with a wide array of specific protein kinases are not comprehensively documented, research on related structures provides a framework for understanding these potential interactions.

For example, molecular docking studies on 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) derivatives, which share structural similarities with the dihydropteridine core, have been conducted to investigate their potential as ERK2 inhibitors. In one such study, a derivative exhibited a high binding energy score of -11.6464 kcal/mol, indicating a strong potential for inhibition isfcppharmaspire.com. The docking analysis revealed that the ligand occupied the same binding cavity as a known standard inhibitor and formed key interactions with residues such as Met-106 isfcppharmaspire.com.

Similarly, derivatives of 7,8-dihydropteridin-6(5H)-one have been identified as potential DNA-PK inhibitors, which are crucial enzymes in the DNA damage response pathway and are attractive targets for anticancer agents dntb.gov.ua. While detailed binding interactions from docking studies are not always explicitly stated, the identification of these compounds as inhibitors suggests favorable interactions within the kinase's active site.

These examples highlight the utility of molecular docking in identifying potential protein kinase targets for compounds containing the dihydropteridine scaffold and in elucidating the specific molecular interactions that drive this inhibition. The general binding hypothesis for pteridine-based kinase inhibitors often involves the formation of hydrogen bonds with the hinge region of the kinase domain, a common feature observed in many kinase-inhibitor complexes.

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for investigating the mechanisms and energetics of chemical reactions. While specific computational studies detailing the reaction mechanisms of this compound are not widely available, research on related pteridine systems provides a basis for understanding its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds.

Several QSAR studies have been conducted on derivatives of pteridines and related heterocyclic compounds to understand the structural requirements for their biological activities, including anticancer effects.

A 2D-QSAR analysis was performed on a series of dihydropteridone derivatives to elucidate the structural factors influencing their cytotoxic inhibitory activity against breast cancer cells (MCF-7) nih.gov. The developed model identified several key molecular descriptors as being critical for inhibitory activity, including the sum of topological distances between specific atoms (S), molecular polarizability (Tor), molecular weight (MP), number of rotatable bonds (NRB), and others nih.gov. The robustness of the QSAR model was demonstrated by its strong predictive power for a test set of compounds nih.gov.

Another study focused on a 3D-QSAR pharmacophore hypothesis for a series of Leishmania major pteridine reductase inhibitors nih.gov. This model identified four key pharmacophore features essential for inhibitory activity: two hydrogen-bond donors, one hydrophobic aromatic group, and one ring aromatic feature nih.gov. The model successfully predicted the activity of an external test set of inhibitors, showcasing its utility in screening for new potent compounds nih.gov.

These QSAR studies, while not directly on the parent this compound, underscore the importance of specific physicochemical and structural properties in determining the biological activity of its derivatives. The insights gained from such models are instrumental in the rational design of novel and more potent analogs.

| Compound/Derivative Class | QSAR Model Type | Key Findings/Descriptors | Reference |

| Dihydropteridone derivatives | 2D-QSAR | Identified critical descriptors for anticancer activity against MCF-7 cells, including S, Tor, MP, and NRB. | nih.gov |

| Pteridine reductase inhibitors | 3D-QSAR | Identified key pharmacophore features: two H-bond donors, one hydrophobic aromatic, and one ring aromatic. | nih.gov |

| 5,8-quinolinequinone derivatives | QSAR/QSPR | Investigated relationships between molecular descriptors and anti-proliferative/anti-inflammatory activity. |

Advanced Research Methodologies for Pteridine Compound Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Pteridine (B1203161) Profiling

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the comprehensive analysis of pteridines, a practice termed "pterinomics". nih.gov This powerful technique offers the high sensitivity and specificity required to detect and quantify the diverse family of pteridine derivatives in complex biological matrices such as urine, cell cultures, and cerebrospinal fluid. nih.govnih.govmdpi.comresearchgate.net

Methodologies have been developed for the simultaneous analysis of numerous pteridine derivatives, including structural isomers. nih.gov For instance, one HPLC-MS/MS method allows for the analysis of 15 different pteridines. nih.gov The sensitivity of these methods is a key advantage, with method detection limits often in the range of 0.025 to 0.5 μg L⁻¹, which is comparable or superior to existing techniques. nih.gov Validation of these methods typically demonstrates excellent accuracy and precision, with spiked recovery studies showing accuracy between 88-112% and a relative standard deviation (RSD) of 0-6%. nih.gov

In cellular studies, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) has been successfully applied to quantify intracellular pteridines in non-small cell lung cancer A549 cells. nih.gov This approach enabled the detection of 23 pteridine derivatives from cell lysates. nih.gov The method was validated with spiked recoveries of 84.5-109.4% and reproducibility of 2.1-5.4% RSD. nih.gov

For clinical applications, "dilute-and-shoot" (DS) methods combined with HPLC-Q-TOF-MS have been developed for analyzing pteridines in urine. mdpi.com This approach simplifies sample preparation to centrifugation and filtration, leveraging the good ionization behavior of pteridines and their high concentration in urine. mdpi.com Such methods provide excellent linearity, sensitivity, and precision, facilitating high-throughput analysis for studying the association of pteridine profiles with various pathologies. mdpi.com

Table 1: HPLC-MS/MS Method Validation Parameters for Pteridine Analysis

| Parameter | Reported Value/Range | Biological Matrix | Reference |

|---|---|---|---|

| Method Detection Limits (MDL) | 0.025 - 0.5 μg L⁻¹ | Urine | nih.gov |

| Accuracy (Spiked Recovery) | 88 - 112% | Urine | nih.gov |

| Precision (RSD) | 0 - 6% | Urine | nih.gov |

| Spiked Recoveries | 84.5 - 109.4% | Cell Lysates | nih.gov |

| Reproducibility (RSD) | 2.1 - 5.4% | Cell Lysates | nih.gov |

| Linearity (R²) | > 0.99 | Tomato Samples | researchgate.net |

Spectroscopic Techniques in Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for determining the chemical structure of pteridine derivatives and studying their interactions. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry are fundamental in characterizing newly synthesized pteridine compounds. ijfmr.com IR spectroscopy is particularly useful for identifying functional groups and confirming the identity of a compound by comparing its "fingerprint region" with that of a standard. ijfmr.com

X-ray crystallography provides definitive structural information, as demonstrated by the redetermination of the crystal and molecular structure of the parent pteridine ring. rsc.org This analysis corrected previously reported bond distances and angles, offering a molecular geometry more consistent with expected values and theoretical calculations. rsc.org

UV-visible, fluorescence, and Raman spectroscopy are also employed to study the electronic structure and photonic properties of pterins. mdpi.com The emission properties of dihydropterins and oxidized pterins can be utilized in fluorescence diagnostics. mdpi.comresearchgate.net Furthermore, these techniques, enhanced by metal nanostructures, can be used for the detection of pterin (B48896) biomarkers. mdpi.com The analysis of pterin free radical species, which play key roles in biochemical functions such as nitric oxide (NO) production, also relies on spectroscopic methods. mdpi.comnih.gov

Cell-Based Assays in Mechanistic Investigations

Cell-based assays are crucial for investigating the metabolic pathways of pteridines and understanding their biological significance in physiological and pathological states, such as cancer. nih.govmst.edu Isogenic breast cancer cell models, which include benign (MCF10A), premalignant (MCF10AT), and malignant (MCF10CA1a) cell lines, have been used to study how pteridine metabolism is affected by increasing tumorigenicity. nih.govmst.edu

In these models, researchers have measured both intracellular and extracellular pteridine levels. nih.gov Studies revealed that following folic acid dosing, the mass fractions of extracellular pteridines exceeded 90% compared to intracellular levels, suggesting that cells actively excrete these metabolites. nih.gov This finding indicates that analyzing the cell media provides a better target for studying pteridine metabolism in cancer than using cell lysates. nih.gov

By individually dosing cancer cells with various pteridines, researchers can elucidate the biosynthetic pathway. mst.edu Such experiments have shown that the metabolism of several pteridines, including pterin, isoxanthopterin (B600526), xanthopterin, and sepiapterin (B94604), is altered in breast cancer cell lines. mst.edu These cell-based studies provide direct evidence for the tumorigenic origin of certain pteridines and highlight key metabolic reactions that could be targeted for further investigation. mst.edu

Table 2: Pteridines with Altered Metabolism in Breast Cancer Cell Lines

| Pteridine Compound | Observed Change in Metabolism | Reference |

|---|---|---|

| Pterin | Altered metabolism observed (p < 0.05) | mst.edu |

| Isoxanthopterin | Altered metabolism observed (p < 0.05) | mst.edu |

| Xanthopterin | Altered metabolism observed (p < 0.05) | mst.edu |

| Sepiapterin | Altered metabolism observed (p < 0.05) | mst.edu |

| 6-Biopterin | Altered metabolism observed (p < 0.05) | mst.edu |

| Lumazine (B192210) | Altered metabolism observed (p < 0.05) | mst.edu |

| 7-Hydroxylumazine | Altered metabolism observed (p < 0.05) | mst.edu |

Enzyme Activity Assays

Enzyme activity assays are fundamental to understanding the biosynthesis and function of pteridines, as these compounds often act as substrates or cofactors for a wide range of enzymes. nih.gov Pteridine reductases, for example, are essential for producing and maintaining the biologically active tetrahydro forms of pterins. nih.gov

Assays for these enzymes, such as dihydrofolate reductase (DHFR) and other pteridine reductases from the short-chain dehydrogenase/reductase (SDR) family, typically measure the rate of reduction of a dihydro-pterin substrate to its tetrahydro form. nih.gov The activity is often monitored by the change in absorbance resulting from the oxidation of a cofactor like NADPH. researchgate.net

Specific enzymes involved in pteridine metabolic pathways have been characterized using such assays. For instance, the enzyme xanthine (B1682287) dehydrogenase is responsible for converting pterin into isoxanthopterin and 7,8-dihydropterin (B103510) to 7,8-dihydroxanthopterin. mdpi.com Another enzyme, dihydropterin oxidase, catalyzes the oxidation of 7,8-dihydropterin to pterin. mdpi.com In the protozoan parasite Leishmania major, the enzyme PTR1 has been shown to have reductase activity with biopterin (B10759762) and dihydrofolate as substrates. researchgate.net These enzymatic assays are critical for identifying the specific roles of enzymes within the complex pteridine metabolic network. nih.govmdpi.com

Q & A

Q. Table 1: Key Derivatives and Biological Activities

| Derivative | Substituent | IC₅₀ (μM) – MGC-803 | IC₅₀ (μM) – HeLa | Reference |

|---|---|---|---|---|

| Compound 72 | Piperazine-substituted | 0.45 | 0.78 | |

| Analog 5 | Benzimidazole-N-oxide | 1.20 | 2.10 |

Q. Table 2: Analytical Techniques for Characterization

Critical Evaluation of Literature

- Contradictions : Discrepancies in reported IC₅₀ values may stem from differences in cell culture conditions or assay endpoints. Researchers should cross-validate findings using standardized protocols and report full experimental parameters (e.g., serum concentration, incubation time) .

- Gaps : Limited data exist on in vivo pharmacokinetics and toxicity profiles. Future studies should incorporate ADME (absorption, distribution, metabolism, excretion) assays and murine toxicity models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.